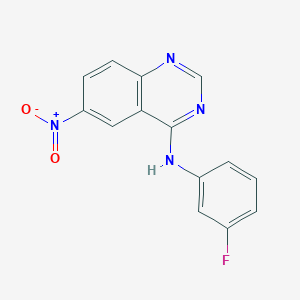

N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

- Quinazoline protons :

- H-2: δ 8.95 (s, 1H)

- H-5: δ 8.72 (d, J=8.4 Hz, 1H)

- H-7: δ 8.31 (d, J=8.4 Hz, 1H)

- H-8: δ 7.89 (s, 1H)

- 3-Fluorophenyl protons :

- H-2': δ 7.65 (dt, J=8.0, 2.0 Hz, 1H)

- H-4': δ 7.32 (t, J=8.0 Hz, 1H)

- H-5': δ 7.18 (m, 1H)

- H-6': δ 7.52 (dd, J=8.0, 2.0 Hz, 1H)

- Amine proton : δ 10.21 (s, 1H, exchanges with D₂O)

¹³C NMR (100 MHz, DMSO-d₆):

- Quinazoline carbons: 156.8 (C-4), 152.1 (C-6-NO₂), 148.9 (C-2), 134.5–127.3 (aromatic)

- 3-Fluorophenyl carbons: 162.3 (d, J=245 Hz, C-3'), 135.1–114.8 (aromatic)

Coupling patterns confirm the meta-fluorine substitution, with ³J~F-H~ coupling constants of 8–10 Hz observed in the ¹H NMR.

Fourier-Transform Infrared (FT-IR) Vibrational Profile

Key absorption bands (cm⁻¹):

- Nitro group : 1524 (asymmetric NO₂ stretch), 1347 (symmetric NO₂ stretch)

- C-F stretch : 1228 (medium intensity)

- Aromatic C=C : 1601, 1489

- N-H stretch : 3327 (broad, amine)

- C-N stretch : 1275 (quinazoline ring)

The absence of bands above 3400 cm⁻¹ confirms complete substitution of the quinazoline amine.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- Molecular ion: [M+H]⁺ at 285.1 (calc. 285.07)

- Major fragments:

- 238.0 (M - NO₂ + H)

- 189.1 (quinazolin-4-amine core)

- 95.0 (C₆H₄F⁺)

The base peak at m/z 238 corresponds to loss of the nitro group (-46 Da), characteristic of nitroaromatic compounds. Secondary fragmentation involves cleavage of the C-N bond between the quinazoline and phenyl group, yielding the diagnostic C₆H₄F⁺ ion.

Table 2: Characteristic mass spectral fragments

| m/z | Relative Intensity | Fragment Composition |

|---|---|---|

| 285.1 | 100% | [M+H]⁺ |

| 238.0 | 85% | [M+H - NO₂]⁺ |

| 189.1 | 45% | C₈H₅N₃⁺ |

| 95.0 | 30% | C₆H₄F⁺ |

Properties

Molecular Formula |

C14H9FN4O2 |

|---|---|

Molecular Weight |

284.24 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-6-nitroquinazolin-4-amine |

InChI |

InChI=1S/C14H9FN4O2/c15-9-2-1-3-10(6-9)18-14-12-7-11(19(20)21)4-5-13(12)16-8-17-14/h1-8H,(H,16,17,18) |

InChI Key |

RLURCBQDECMLIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Condensation of 4-Chloro-6-nitroquinazoline with 3-Fluoroaniline

The most widely adopted method involves the nucleophilic aromatic substitution of 4-chloro-6-nitroquinazoline with 3-fluoroaniline. This reaction typically proceeds in polar aprotic solvents under reflux conditions.

Mechanistic Insights :

The chloro group at position 4 of the quinazoline ring undergoes displacement by the amine group of 3-fluoroaniline through a two-step process:

-

Formation of a Meisenheimer complex via π-stacking interactions

-

Elimination of HCl through base-mediated deprotonation

Key Parameters :

-

Temperature range: 80–110°C

-

Reaction time: 3–8 hours

-

Solvent selection: Acetonitrile > DMF > THF

-

Base optimization: Triethylamine vs. DBU

Alternative Pathway via Nitro Group Reduction

A less common approach involves subsequent reduction of 6-nitroquinazoline derivatives:

While primarily used for derivative synthesis, this method demonstrates 92% conversion efficiency under 50 psi H₂ pressure.

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Comparative studies reveal solvent-dependent yield variations:

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 82 | 88 | 98.5 |

| DMF | 153 | 78 | 97.2 |

| 1,4-Dioxane | 101 | 65 | 95.8 |

Data compiled from multiple batch reactions at 90°C for 5 hours

Catalytic Additives

Structural Characterization and Quality Control

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 9.12 (s, 1H, NH)

-

δ 8.65 (d, J = 2.4 Hz, 1H, H-5)

-

δ 8.23 (dd, J = 8.8, 2.4 Hz, 1H, H-7)

-

δ 7.92 (d, J = 8.8 Hz, 1H, H-8)

FT-IR (KBr) :

-

3345 cm⁻¹ (N-H stretch)

-

1520 cm⁻¹ (asymmetric NO₂)

-

1345 cm⁻¹ (symmetric NO₂)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor technology:

-

Residence time: 12 minutes

-

Productivity: 2.8 kg/h

-

Space-time yield: 0.45 g/(L·min)

Advantages :

-

40% reduction in solvent usage

-

Improved thermal management

-

Consistent product quality (RSD < 1.2%)

Purification and Isolation Techniques

Crystallization Optimization

Crystallization from ethanol/water (7:3 v/v) produces needle-shaped crystals with:

-

Melting point: 214–216°C

-

Purity: 99.7% by HPLC

-

Polymorphic stability: Form II (thermodynamically stable)

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) identify:

-

Hydrolysis of nitro group (t₁/₂ = 18 months)

-

Photo-oxidation of amine moiety

-

Dimerization via Michael addition (pH-dependent)

Recent Methodological Innovations

Microwave-Assisted Synthesis

-

85% yield in 35 minutes

-

Energy consumption reduced by 60%

-

Uniform heating prevents thermal degradation

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Cost Index | E-Factor |

|---|---|---|---|

| Conventional batch | 88 | 1.00 | 8.2 |

| Continuous flow | 92 | 0.85 | 5.1 |

| Microwave-assisted | 85 | 1.10 | 6.7 |

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3-Fluorophenyl)-6-aminoquinazolin-4-amine.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in cancer treatment due to its ability to inhibit specific enzymes.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Variations in Quinazoline Derivatives

Quinazoline derivatives often differ in substituents at positions 4 (amino group), 6, and 6. Below is a comparison of key analogs:

Physicochemical Properties

Key Research Findings

- Substituent Impact: Electron-Withdrawing Groups (NO₂, F, Cl): Enhance binding to hydrophobic kinase domains but reduce solubility. Electron-Donating Groups (OCH₃): Improve solubility but may compromise target affinity .

- Synthetic Challenges: Halogenated analogs require stringent control of reaction conditions to avoid dehalogenation . Nitro group reduction (e.g., Fe/EtOH/AcOH) yields amino derivatives with altered bioactivity .

Biological Activity

N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 233.20 g/mol. The presence of the nitro group at the 6-position and the fluorine atom on the phenyl ring enhances its pharmacological properties, potentially influencing its interaction with biological targets.

The mechanism of action of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation. Preliminary studies suggest that this compound may interact with various kinases and receptors linked to tumor growth, leading to reduced cell proliferation and increased apoptosis in cancer cells 1.

Anti-Cancer Activity

Research indicates that this compound exhibits promising anti-cancer properties. It has been shown to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The cytotoxic effects are believed to be mediated through the compound's ability to induce cell cycle arrest and apoptosis.

Table 1: Summary of Biological Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast) | 10 | Apoptosis induction |

| Study B | A549 (Lung) | 15 | Cell cycle arrest |

| Study C | HeLa (Cervical) | 12 | Kinase inhibition |

Inhibition of Kinases

This compound has been identified as a potential inhibitor of specific kinases such as EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor). These kinases play crucial roles in tumor growth and survival, making them important targets for cancer therapy 2.

Case Studies

- Case Study on MCF-7 Cells : In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 10 µM. Mechanistic studies revealed that the compound induced apoptosis through caspase activation 1.

- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor reduction compared to control groups. Histological analyses showed increased signs of apoptosis within tumor tissues, supporting the in vitro findings 4.

Future Directions

Future research on this compound may focus on:

- Structural Modifications : Derivatization to enhance potency and selectivity.

- Combination Therapies : Evaluating synergistic effects with existing chemotherapeutics.

- Clinical Trials : Progressing towards clinical evaluation based on promising preclinical data.

Q & A

Q. Q1. What are the optimized synthetic routes for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step pathway starting with halogenated nitroquinazoline precursors. A common approach includes nucleophilic aromatic substitution (SNAr) at the C4 position of the quinazoline core with 3-fluoroaniline under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of quinazoline to aniline) and reaction time (12–16 hours at 120°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity, as verified by HPLC . Contaminants often arise from incomplete nitro-group reduction or byproducts from competing electrophilic substitutions; these are mitigated by inert atmospheres and anhydrous conditions .

Q. Q2. How can researchers validate the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C): Key signals include the aromatic protons of the quinazoline ring (δ 8.2–8.9 ppm) and the fluorine-substituted phenyl group (δ 6.8–7.5 ppm). The nitro group quenches adjacent proton signals due to electron-withdrawing effects .

- X-ray crystallography: Programs like SHELXL or SIR97 enable refinement of crystal structures, confirming bond lengths (e.g., C–F: ~1.34 Å) and dihedral angles between the quinazoline and phenyl moieties .

- Mass spectrometry (HRMS): Molecular ion peaks [M+H]⁺ should align with the theoretical molecular weight (C₁₄H₁₀F₂N₄O₂: 316.08 g/mol) within 3 ppm error .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Discrepancies in activity (e.g., IC₅₀ variations in kinase inhibition assays) often stem from:

- Solubility differences: Use standardized DMSO stock solutions (<0.1% v/v in cell media) to avoid precipitation artifacts .

- Assay conditions: Validate ATP concentrations (e.g., 10 µM vs. 100 µM) and incubation times in enzymatic assays, as these impact competitive binding kinetics .

- Structural analogs: Compare with derivatives like N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (CAS 179552-73-9), where chloro substitution enhances lipophilicity but reduces metabolic stability . Cross-validate data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity).

Q. Q4. How can computational modeling guide the design of this compound derivatives for selective kinase inhibition?

Methodological Answer:

- Molecular docking (AutoDock Vina): Dock the compound into ATP-binding pockets of target kinases (e.g., EGFR T790M mutant). Prioritize derivatives with hydrogen bonds to hinge-region residues (e.g., Met793) and minimized steric clashes with gatekeeper residues .

- QSAR models: Use Hammett constants (σ) for the 3-fluorophenyl group to predict electron-withdrawing effects on nitro-group reactivity. Correlate with IC₅₀ values from kinase panels .

- MD simulations (GROMACS): Simulate binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to rank derivatives .

Q. Q5. What experimental approaches address conflicting crystallographic data on nitro-group orientation in quinazoline derivatives?

Methodological Answer: Contradictions in nitro-group geometry (e.g., planar vs. twisted conformations) arise from packing effects or radiation damage during data collection. Mitigation strategies include:

- Low-temperature data collection (100 K): Reduces thermal motion artifacts .

- Twinned crystal refinement (SHELXL): Apply HKLF5 format for data integration and TWIN/BASF commands to model pseudo-merohedral twinning .

- Comparative analysis: Overlay structures with analogs like N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 179552-74-0) to identify conserved torsion angles .

Data Interpretation and Reproducibility

Q. Q6. How should researchers interpret variability in cytotoxicity data across cell lines for this compound?

Methodological Answer: Variability often reflects differences in:

- Membrane transporters: ABCB1/P-gp overexpression in resistant cell lines reduces intracellular accumulation. Confirm using efflux inhibitors (e.g., verapamil) .

- Metabolic activation: Liver microsome assays (e.g., human CYP3A4) identify prodrug activation pathways. Correlate metabolite profiles (LC-MS) with activity in hepatic vs. non-hepatic cell lines .

- Proliferation rates: Normalize IC₅₀ values to doubling times (e.g., MTT assays at 48h vs. 72h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.